2-(Phenoxymethyl)oxolane
Overview
Description
2-(Phenoxymethyl)oxolane, also known as POMO, is an organic compound that belongs to the family of oxolanes1. It has a molecular formula of C11H14O2 and a molecular weight of 178.23 g/mol12.
Synthesis Analysis
The synthesis of 2-(Phenoxymethyl)oxolane is not explicitly detailed in the search results. However, related compounds such as oxetanes have been synthesized through various methods, including ring-opening reactions345.Molecular Structure Analysis
The molecular structure of 2-(Phenoxymethyl)oxolane consists of a total of 28 bonds, including 14 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aliphatic ether, 1 aromatic ether, and 1 Oxolane6.
Chemical Reactions Analysis
The specific chemical reactions involving 2-(Phenoxymethyl)oxolane are not detailed in the search results. However, related compounds like oxetanes have been studied for their reactivity in both ring-opening reactions and methods that maintain the ring structure leading to functionalized oxetane derivatives37.Physical And Chemical Properties Analysis
The specific physical and chemical properties of 2-(Phenoxymethyl)oxolane are not detailed in the search results. However, it has been suggested that combining oxetanes with epoxides can enhance polymerization kinetics and improve the physical properties of the resulting polymers7.Scientific Research Applications
-
Oxazole-Based Molecules Synthesis
- Field : Medicinal Chemistry
- Application : Oxazole compounds are present in various biological activities. Due to binding with a widespread spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions, oxazole-based molecules are becoming a kind of significant heterocyclic nucleus .
- Method : The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .
- Results : A wide variety of oxazole-containing compounds, as clinical drugs or candidates, have been frequently employed, which play a vital role in the treatment of diverse types of diseases like antibacterial, antifungal, anti-inflammatory, antiviral, anti-tubercular, anticancer, anti-parasitic, antidiabetic, and so on .
-
Oxetane Derivatives
- Field : Medicinal Chemistry
- Application : The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate .
- Method : Numerous studies into the synthesis of new oxetane derivatives .
- Results : Examples of the use of oxetanes in medicinal chemistry are reported, including a collation of oxetane derivatives appearing in recent patents for medicinal chemistry applications .
-
Oxazolines from Oxetanes
- Field : Organic Chemistry
- Application : A new catalytic protocol for the expedient synthesis of oxazolines from oxetanes .
- Method : This mild process complements the conventional oxazoline synthesis based on non-catalytic cyclization of β-hydroxy or unsaturated amides .
- Results : It is also a new addition to the reactivity profile of oxetanes leading to heterocycles .
-
Oxazole Synthesis
- Field : Organic Chemistry
- Application : Oxazole compounds, including one nitrogen atom and one oxygen atom in a five-membered heterocyclic ring, are present in various biological activities .
- Method : The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .
- Results : A wide variety of oxazole-containing compounds, as clinical drugs or candidates, have been frequently employed, which play a vital role in the treatment of diverse types of diseases .
-
Oxetane Derivatives in Medicinal Chemistry
- Field : Medicinal Chemistry
- Application : The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate .
- Method : Numerous studies into the synthesis of new oxetane derivatives .
- Results : Examples of the use of oxetanes in medicinal chemistry are reported, including a collation of oxetane derivatives appearing in recent patents for medicinal chemistry applications .
-
Oxazolines from Oxetanes
- Field : Organic Chemistry
- Application : A new catalytic protocol for the expedient synthesis of oxazolines from oxetanes .
- Method : This mild process complements the conventional oxazoline synthesis based on non-catalytic cyclization of β-hydroxy or unsaturated amides .
- Results : It is also a new addition to the reactivity profile of oxetanes leading to heterocycles .
-
Oxazole Synthesis
- Field : Organic Chemistry
- Application : Oxazole compounds, including one nitrogen atom and one oxygen atom in a five-membered heterocyclic ring, are present in various biological activities .
- Method : The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .
- Results : A wide variety of oxazole-containing compounds, as clinical drugs or candidates, have been frequently employed, which play a vital role in the treatment of diverse types of diseases .
-
Oxetane Derivatives in Medicinal Chemistry
- Field : Medicinal Chemistry
- Application : The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate .
- Method : Numerous studies into the synthesis of new oxetane derivatives .
- Results : Examples of the use of oxetanes in medicinal chemistry are reported, including a collation of oxetane derivatives appearing in recent patents for medicinal chemistry applications .
-
Oxazolines from Oxetanes
- Field : Organic Chemistry
- Application : A new catalytic protocol for the expedient synthesis of oxazolines from oxetanes .
- Method : This mild process complements the conventional oxazoline synthesis based on non-catalytic cyclization of β-hydroxy or unsaturated amides .
- Results : It is also a new addition to the reactivity profile of oxetanes leading to heterocycles .
Safety And Hazards
The safety data sheet for a related compound, 2-Phenoxyethanol, indicates that it is harmful if swallowed, causes serious eye damage, and may cause respiratory irritation10. Personal protective equipment is recommended when handling this compound11.
Future Directions
While specific future directions for 2-(Phenoxymethyl)oxolane are not mentioned in the search results, there is a growing interest in bio-based solvents like 2-methyloxolane for the extraction of natural products, suggesting potential future applications for similar compounds12.
Please note that this information is based on the available search results and may not fully cover all aspects of 2-(Phenoxymethyl)oxolane. For more detailed information, please refer to specialized literature or experts in the field.
properties
IUPAC Name |
2-(phenoxymethyl)oxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-5-10(6-3-1)13-9-11-7-4-8-12-11/h1-3,5-6,11H,4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHHWJOKWWYGBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40281917 | |
Record name | 2-(phenoxymethyl)oxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40281917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenoxymethyl)oxolane | |
CAS RN |
46235-50-1 | |
Record name | NSC23484 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23484 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(phenoxymethyl)oxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40281917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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